
Bis(2,4,6-trichlorophenyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4,6-trichlorophenyl) carbonate is an organic compound with the molecular formula C14H6Cl6O3. It is a derivative of phenyl carbonate, where the phenyl groups are substituted with chlorine atoms at the 2, 4, and 6 positions. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2,4,6-trichlorophenyl) carbonate can be synthesized through the reaction of 2,4,6-trichlorophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:
2C6H2Cl3OH+COCl2→C6H2Cl3OCO2C6H2Cl3+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization from suitable solvents like ethyl acetate ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4,6-trichlorophenyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4,6-trichlorophenol and carbon dioxide.
Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Reduction: Reduction reactions can convert it into bis(2,4,6-trichlorophenyl) methanol.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: 2,4,6-Trichlorophenol and carbon dioxide.
Substitution: Various substituted phenyl carbonates depending on the nucleophile used.
Reduction: Bis(2,4,6-trichlorophenyl) methanol.
Scientific Research Applications
Bis(2,4,6-trichlorophenyl) carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of polycarbonates and other polymeric materials.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonate esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which bis(2,4,6-trichlorophenyl) carbonate exerts its effects involves the interaction of its carbonate group with various nucleophiles. The molecular targets include hydroxyl groups, amines, and thiols, leading to the formation of substituted carbonate esters. The pathways involved in these reactions are typically nucleophilic substitution mechanisms, where the carbonate group acts as an electrophile.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4,6-trichlorophenyl) malonate
- Bis(2,4,6-trichlorophenyl) phosphate
Uniqueness
Bis(2,4,6-trichlorophenyl) carbonate is unique due to its specific reactivity with nucleophiles and its stability under various conditions. Compared to bis(2,4,6-trichlorophenyl) oxalate, which is primarily used in chemiluminescence reactions, this compound is more versatile in organic synthesis and industrial applications. Its stability and reactivity make it a valuable compound in the production of high-performance materials and specialty chemicals.
Properties
CAS No. |
7497-11-2 |
|---|---|
Molecular Formula |
C13H4Cl6O3 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
bis(2,4,6-trichlorophenyl) carbonate |
InChI |
InChI=1S/C13H4Cl6O3/c14-5-1-7(16)11(8(17)2-5)21-13(20)22-12-9(18)3-6(15)4-10(12)19/h1-4H |
InChI Key |
JOJNCSKBTSMKKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)
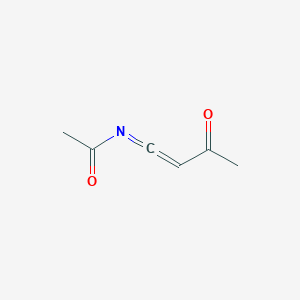

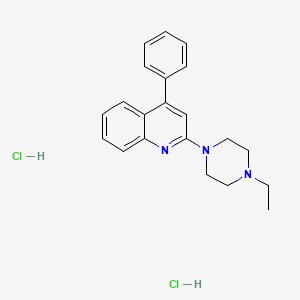
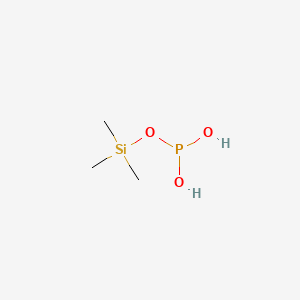
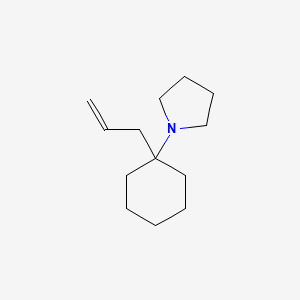
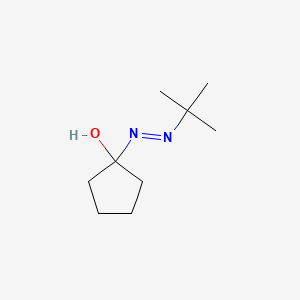
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)
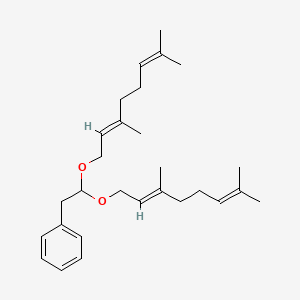
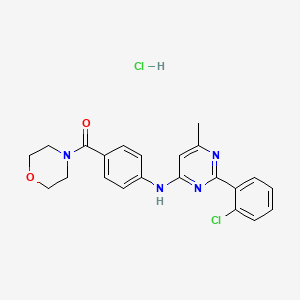

![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)


